Piperazine, 1-cyano-4-[3-(trifluoromethyl)phenyl]-
Description
"Piperazine, 1-cyano-4-[3-(trifluoromethyl)phenyl]-" is a piperazine derivative characterized by a cyano (-CN) group at the 1-position and a 3-(trifluoromethyl)phenyl substituent at the 4-position. This compound is synthesized via nucleophilic substitution or condensation reactions, as demonstrated in , where 1-(3-(trifluoromethyl)phenyl)piperazine is reacted with cyanamide derivatives to introduce the cyano group .
Properties
CAS No. |
827322-76-9 |
|---|---|
Molecular Formula |
C12H12F3N3 |
Molecular Weight |
255.24 g/mol |
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile |
InChI |
InChI=1S/C12H12F3N3/c13-12(14,15)10-2-1-3-11(8-10)18-6-4-17(9-16)5-7-18/h1-3,8H,4-7H2 |
InChI Key |
SXNPIUXGWMQPHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C#N)C2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Route from Phenylpiperazine Derivatives
A representative synthetic route adapted from phenylpiperazine derivatives involves the following key steps:
| Step | Reaction | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|---|
| 1 | Preparation of substituted aniline | Starting from 2-fluoro-4-methylaniline, acetylation with acetyl chloride | Protects amine for regioselective substitution | High yield |
| 2 | Sulfonyl chloride formation | Treatment with chlorosulfonic acid | Introduces sulfonyl chloride group regioselectively | High regioselectivity |
| 3 | Reduction to benzenethiol derivative | Red phosphorus and iodine | Converts sulfonyl chloride to thiol | Good yield |
| 4 | Alkylation of thiophenol | Reaction with 2,2,2-trifluoroethyl iodide in DMF with K2CO3 | Selective S-alkylation to introduce trifluoroethyl group | Selective, no N-alkylation |
| 5 | Cyclization to phenylpiperazine | Reaction with bis(2-chloroethyl)amine hydrochloride in diethylene glycol monomethyl ether at elevated temperature | Forms piperazine ring | High yield, easy operation |
| 6 | Functionalization on piperazine nitrogen | Trifluoromethanesulfonation with trifluoromethanesulfonic anhydride and triethylamine | Introduces trifluoromethylsulfonyl substituent | Good selectivity and yield |
This sequence can be adapted to introduce the cyano group at the 1-position of the piperazine ring by appropriate substitution or cyanation reactions after ring formation.
Specific Preparation of Piperazine, 1-cyano-4-[3-(trifluoromethyl)phenyl]-
While direct literature detailing the exact preparation of Piperazine, 1-cyano-4-[3-(trifluoromethyl)phenyl]- is limited, the compound can be synthesized by modification of the phenylpiperazine intermediate bearing the trifluoromethylphenyl group. The cyano group introduction typically involves:
- Nucleophilic substitution or cyanation on the piperazine nitrogen or aromatic ring.
- Use of cyanide sources such as copper(I) cyanide or other cyanation reagents under controlled conditions.
The trifluoromethyl group on the phenyl ring is introduced early in the synthetic sequence, often via alkylation with trifluoroalkyl halides or via trifluoromethylation reactions.
Process Patent Insights (AU2009329295B2)
A related patent describes a process for preparing piperazine derivatives with various substituents, including cyano and trifluoromethyl groups, involving:
- Dissolving or suspending a substituted cyclohexylamine derivative in an inert solvent with a base.
- Reacting with carbonic acid derivatives (e.g., alkyl chloroformates) to form carbamates.
- Subsequent reaction with amine derivatives to form the piperazine core.
- Work-up involving aqueous dilution, extraction, acidification, and isolation of hydrochloride salts with yields over 90%.
Though the patent focuses on different piperazine derivatives, the methodology is adaptable for synthesizing Piperazine, 1-cyano-4-[3-(trifluoromethyl)phenyl]- by selecting appropriate starting materials and reagents.
Data Table: Summary of Key Reagents and Conditions for Piperazine Derivatives Synthesis
| Compound/Intermediate | Key Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)aniline | 2,2,2-trifluoroethyl iodide, K2CO3 | DMF | Room temp | Several hours | High | Selective S-alkylation |
| Phenylpiperazine derivative | bis(2-chloroethyl)amine hydrochloride | Diethylene glycol monomethyl ether | Elevated (reflux) | Hours | High | Cyclization step |
| Piperazine N-trifluoromethylsulfonyl derivative | Trifluoromethanesulfonic anhydride, triethylamine | Dichloromethane | 0 to -10 °C | 1 hour | Good | Functionalization on piperazine N |
| Piperazine, 1-cyano-4-[3-(trifluoromethyl)phenyl]- | Cyanide source (e.g., CuCN) | Suitable solvent | Controlled temp | Variable | Moderate to high | Cyanation step (inferred) |
Analytical Characterization and Purity
The synthesized Piperazine, 1-cyano-4-[3-(trifluoromethyl)phenyl]- is typically characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR shows characteristic chemical shifts for piperazine ring protons and aromatic protons, with coupling constants indicating substitution patterns.
- Mass Spectrometry (MS): Confirms molecular weight (255.2390 g/mol).
- High-Performance Liquid Chromatography (HPLC): Used to assess purity, often >95%.
- Elemental Analysis: Confirms composition of C, H, F, and N consistent with molecular formula.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-cyano-4-[3-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or sulfonium salts under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Piperazine, 1-cyano-4-[3-(trifluoromethyl)phenyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including as a serotonergic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of piperazine, 1-cyano-4-[3-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets. It is known to act as a serotonergic releasing agent, affecting the release of serotonin in the brain . This interaction with serotonin receptors and transporters modulates various physiological and neurological processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Similarities and Key Differences
The compound is compared to piperazine derivatives with analogous aryl or functional group substitutions (Table 1):
Key Observations :
Pharmacological Activities
Serotonin Receptor Affinity
- TFMPP (1-(3-trifluoromethylphenyl)piperazine) : Acts as a 5-HT1B/1A agonist with sympatholytic effects (↓ heart rate, blood pressure) .
- mCPP : Preferentially binds 5-HT2B/2C receptors, linked to anxiety and appetite regulation .
- notes its use in carboximidamide derivatives, which exhibit antinociceptive properties in preclinical models .
Dopamine Receptor Interactions
Biological Activity
Piperazine derivatives have gained attention in medicinal chemistry due to their diverse biological activities. The compound Piperazine, 1-cyano-4-[3-(trifluoromethyl)phenyl] is of particular interest for its potential therapeutic applications. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.
1. Synthesis and Structure-Activity Relationships
The synthesis of Piperazine, 1-cyano-4-[3-(trifluoromethyl)phenyl] typically involves the reaction of piperazine with various aromatic moieties. The trifluoromethyl group has been shown to enhance the potency of compounds by increasing lipophilicity and altering electronic properties.
Table 1: Synthesis Pathways
| Compound | Synthesis Method | Key Features |
|---|---|---|
| Piperazine Derivative | Reaction with trifluoromethyl phenyl | Enhanced biological activity |
| Thiazole-Piperazine | Ring closure reaction | Analgesic and anti-inflammatory effects |
Research indicates that modifications to the piperazine ring can significantly impact biological activity. For instance, the introduction of a methyl group at position-3 can lead to a loss of activity against various targets, including Mycobacterium tuberculosis .
2.1 Analgesic and Anti-inflammatory Effects
Piperazine derivatives have demonstrated notable analgesic effects in various animal models. A study reported that certain piperazine compounds significantly increased the maximum possible effect (MPE) values in tail-clip and hot-plate tests, indicating potent analgesic activity . The mechanisms proposed include:
- Inhibition of COX isoenzymes : This suggests a pathway for anti-inflammatory effects.
- Modulation of neurotransmitter systems : Involvement of serotonergic (5-HT) and dopaminergic receptors has been observed .
Table 2: Analgesic Activity Comparison
2.2 Antimicrobial Activity
Piperazine derivatives have also been investigated for their antimicrobial properties. The compound has shown potential in inhibiting Mycobacterium tuberculosis through the inhibition of inosine-5′-monophosphate dehydrogenase (IMPDH), an essential enzyme in purine biosynthesis . This highlights the compound's relevance in treating resistant strains of tuberculosis.
Table 3: Antimicrobial Activity
| Compound | Target Organism | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 1 | M. tuberculosis | <10 | |
| Compound 47 | M. tuberculosis (resistant) | <5 |
3. Case Studies
Several studies have explored the biological activity of Piperazine, 1-cyano-4-[3-(trifluoromethyl)phenyl]. For instance, a recent investigation into its anti-inflammatory properties demonstrated significant inhibition of cytokine signaling pathways in vitro, providing a basis for further exploration in vivo .
Case Study: Anti-inflammatory Mechanisms
A study focused on the compound's ability to inhibit TNF-α and IL-1β signaling pathways, which are crucial in mediating inflammatory responses. The results indicated that specific piperazine derivatives could effectively reduce inflammation markers in experimental models .
4. Conclusion
Piperazine, 1-cyano-4-[3-(trifluoromethyl)phenyl] exhibits a broad spectrum of biological activities, including analgesic, anti-inflammatory, and antimicrobial effects. Its structure-activity relationships reveal that modifications to the piperazine ring can significantly influence potency and selectivity against various biological targets.
Further research is warranted to fully elucidate its mechanisms of action and therapeutic potential in clinical settings. The ongoing exploration of piperazine derivatives may lead to novel pharmacological agents with improved efficacy and safety profiles.
Q & A
Q. What are the established synthetic routes for Piperazine, 1-cyano-4-[3-(trifluoromethyl)phenyl]-, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 3-(trifluoromethyl)phenylpiperazine with cyanating agents (e.g., cyanogen bromide) under inert atmospheres. Optimization includes:
- Catalysts : Use of triethylamine or DIPEA to neutralize HCl byproducts .
- Solvents : Dichloromethane (DCM) or acetonitrile at reflux (40–80°C) for 12–24 hours .
- Purification : Flash chromatography (silica gel, eluent: ethyl acetate/hexane) or crystallization (diethyl ether) yields >90% purity .
- Monitoring : TLC or HPLC to track reaction progress (Rf ~0.5 in ethyl acetate/hexane 3:7) .
Q. How is the compound characterized using spectroscopic and crystallographic techniques?
- Methodological Answer :
- NMR : NMR (CDCl₃) shows distinct peaks: δ 3.45–3.75 ppm (piperazine CH₂), δ 7.20–7.60 ppm (aromatic protons from trifluoromethylphenyl) .
- X-ray Crystallography : Resolves the planar geometry of the trifluoromethylphenyl group and confirms piperazine ring puckering (data deposited in CCDC) .
- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 322.1 (calculated: 322.13) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities (e.g., antimicrobial vs. cardiotropic effects) of this piperazine derivative?
- Methodological Answer : Contradictions arise from assay variability (e.g., bacterial strain selection) or structural analogs. Strategies include:
- Standardized Assays : Use CLSI guidelines for antimicrobial testing (MIC values against S. aureus ATCC 25923 vs. clinical isolates) .
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., replacing cyano with nitro groups reduces cardiotropic activity by 60%) .
- Meta-Analysis : Pool data from ≥5 independent studies to identify trends (e.g., trifluoromethyl groups correlate with antifungal EC₅₀ < 10 µM) .
Q. What strategies improve the pharmacokinetic profile of this compound for CNS-targeted applications?
- Methodological Answer :
- Lipophilicity Adjustments : Introduce polar groups (e.g., hydroxyl or amine) to reduce logP from 3.2 to 2.5, enhancing blood-brain barrier (BBB) penetration .
- Metabolic Stability : Replace labile cyanogroups with bioisosteres (e.g., tetrazole) to reduce CYP3A4-mediated degradation (t₁/₂ increases from 2.1 to 6.8 hours) .
- In Vivo Testing : Pharmacokinetic studies in rodents (IV/PO dosing) show AUC₀–24h improvements (45 µg·h/mL vs. 28 µg·h/mL) with PEGylated formulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
